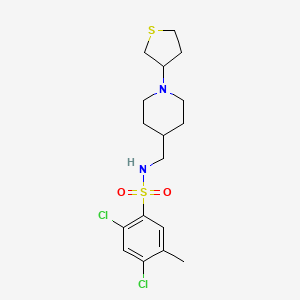

2,4-dichloro-5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

描述

2,4-Dichloro-5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a dichloro-methyl-substituted aromatic ring and a piperidinylmethyl-tetrahydrothiophene moiety. This compound’s structure combines a sulfonamide pharmacophore with a heterocyclic amine system, a design feature common in ligands targeting G protein-coupled receptors (GPCRs) or enzymes.

属性

IUPAC Name |

2,4-dichloro-5-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24Cl2N2O2S2/c1-12-8-17(16(19)9-15(12)18)25(22,23)20-10-13-2-5-21(6-3-13)14-4-7-24-11-14/h8-9,13-14,20H,2-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHWKKWIZNDHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Piperidine Derivative: Starting with a piperidine precursor, the tetrahydrothiophenyl group is introduced via nucleophilic substitution or addition reactions.

Sulfonamide Formation: The piperidine derivative is then reacted with a sulfonyl chloride derivative of 2,4-dichloro-5-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

Catalyst Optimization: Using efficient catalysts to speed up reactions and reduce by-products.

Solvent Selection: Choosing solvents that enhance reaction rates and are easy to remove during purification.

Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring consistency and safety.

化学反应分析

Types of Reactions

2,4-dichloro-5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the sulfur atom of the tetrahydrothiophenyl group, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to amines under specific conditions.

Substitution: The dichloro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Amines or thiols for substitution reactions on the benzene ring.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction of the sulfonamide group.

Substituted Benzenes: From nucleophilic aromatic substitution reactions.

科学研究应用

2,4-dichloro-5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic effects.

Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism by which 2,4-dichloro-5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dichloro and methyl groups can enhance binding affinity through hydrophobic interactions. The tetrahydrothiophenyl and piperidinyl groups may contribute to the compound’s overall stability and bioavailability.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound’s structural complexity invites comparison with other sulfonamide derivatives and heterocyclic amines. Below is a detailed analysis:

Key Observations

Sulfonamide vs. Sulfonyl Groups :

- The target compound and 4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine both incorporate sulfur-containing groups, but the former uses a benzenesulfonamide linker, while the latter employs a benzenesulfonyl-thiazole system. This difference likely alters solubility and target selectivity; sulfonamides typically exhibit stronger hydrogen-bonding capacity than sulfonyl groups .

Heterocyclic Moieties: The tetrahydrothiophene-piperidine moiety in the target compound contrasts with the thiazole-pyridine system in the analogue from .

Receptor Binding Trends (from ): While the target compound’s receptor affinity is uncharacterized, highlights that structural variations (e.g., WIN 55212-2’s aminoalkylindole vs. anandamide’s ethanolamide) critically determine cannabinoid receptor subtype selectivity. For example, WIN 55212-2 binds CB2 with ~10-fold higher affinity than CB1, whereas anandamide is equipotent . This suggests that the target compound’s piperidine-tetrahydrothiophene system could similarly modulate selectivity for undisclosed targets.

Functional Outcomes :

- demonstrates that CB1 and CB2 receptors share cAMP inhibition pathways but differ in ion channel coupling. The target compound’s lack of ion channel modulation (if CB1/CB2-related) would align with CB2-like signaling profiles .

生物活性

2,4-Dichloro-5-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H23Cl2N3O2S

- Molecular Weight : 396.42 g/mol

Research indicates that this compound interacts with specific biological targets, which may include:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : The compound may modulate receptors associated with neurotransmitter systems, influencing neurological functions.

Biological Activity Overview

The biological activity of this compound can be summarized in the following areas:

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant antitumor effects against various cancer cell lines. For example:

- IC50 Values : The compound showed an IC50 of approximately 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent cytotoxicity compared to control treatments like 5-Fluorouracil (IC50 = 17.02 μM) .

Anti-inflammatory Effects

Research suggests that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in conditions such as arthritis or chronic inflammatory diseases.

Case Studies

- Study on Cancer Cells : A study evaluated the effects of this compound on MDA-MB-231 cells, revealing that it inhibited cell proliferation and induced apoptosis through caspase activation pathways. The treatment resulted in a significant reduction in tumor growth in xenograft models .

- Neuroprotective Effects : Another study indicated potential neuroprotective effects, where the compound was found to enhance neuronal survival under stress conditions, possibly through modulation of neurotrophic factors.

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MDA-MB-231 | 0.126 | Induction of apoptosis via caspase activation |

| Anti-inflammatory | RAW 264.7 (macrophages) | 10.5 | Inhibition of TNF-alpha production |

| Neuroprotective | SH-SY5Y (neuronal cells) | 5.0 | Modulation of BDNF levels |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

- Methodology : Begin with a retrosynthetic analysis to identify key intermediates, such as the tetrahydrothiophene-piperidine scaffold and the sulfonamide core. Use palladium-catalyzed cross-coupling or nucleophilic substitution for sulfonamide bond formation . Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield and purity . Monitor intermediates using TLC and HPLC .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- Methodology : Combine 1H/13C NMR to verify substituent positions and stereochemistry (e.g., piperidine ring conformation) . Use HRMS for molecular weight validation and IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) . Purity assessment requires HPLC with a C18 column and UV detection at 254 nm .

Q. How can solubility and stability be evaluated under physiological conditions?

- Methodology : Test solubility in DMSO, PBS, and simulated gastric fluid using UV-Vis spectrophotometry (λmax ~280 nm for aromatic systems) . For stability, incubate the compound at 37°C in buffers of varying pH (2–9) and analyze degradation products via LC-MS over 24–72 hours .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action against bacterial targets?

- Methodology : Conduct enzyme inhibition assays (e.g., acps-pptase activity measured via UV absorbance of co-released phosphate) . Use molecular docking (AutoDock Vina) to predict binding interactions with bacterial enzymes, followed by site-directed mutagenesis to validate critical residues . Compare IC₅₀ values against structurally similar sulfonamides to identify pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Methodology : Synthesize analogs with modified substituents (e.g., replacing Cl with CF₃ or varying the tetrahydrothiophene ring size). Test against bacterial strains (MIC assays) and mammalian cells (cytotoxicity via MTT). Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .

Q. How should contradictory data in enzyme inhibition vs. cellular efficacy be resolved?

- Methodology : Perform metabolic stability assays (e.g., liver microsome incubation) to assess if poor cellular uptake or rapid degradation explains discrepancies . Use confocal microscopy with fluorescently tagged analogs to evaluate subcellular localization .

Q. What advanced techniques are recommended for resolving stereochemical ambiguities?

- Methodology : Employ X-ray crystallography of co-crystallized compound with its target enzyme for absolute configuration determination . Alternatively, use chiral HPLC with cellulose-based columns and compare retention times to enantiomerically pure standards .

Q. How can degradation pathways be mapped under oxidative stress?

- Methodology : Expose the compound to H₂O₂ or UV light and analyze products via LC-QTOF-MS/MS . Identify major degradation products (e.g., sulfonic acid derivatives) and propose pathways using density functional theory (DFT) calculations .

Notes

- Methodological Rigor : Emphasis on replicable protocols (e.g., DoE, orthogonal validation) ensures academic utility.

- Advanced Tools : Integration of computational (docking, DFT) and experimental (X-ray, LC-MS/MS) methods addresses mechanistic and structural complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。